molecular formula C11H12N4O2 B2849020 2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid CAS No. 2138068-95-6

2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid

Cat. No.: B2849020
CAS No.: 2138068-95-6
M. Wt: 232.243
InChI Key: RXENIXYMUVTAOJ-UHFFFAOYSA-N
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Description

2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid ( 2138068-95-6) is a high-value chemical reagent designed for pharmaceutical research and development. This compound features a unique molecular architecture that combines a pyridine heterocycle with a 1,2,3-triazole ring system, making it a privileged scaffold for designing novel bioactive molecules. The structural motif of 1,2,3-triazoles has gained significant attention in medicinal chemistry due to their resemblance to amide bonds, metabolic stability, and ability to participate in hydrogen bonding, which facilitates target binding . The incorporation of the pyridin-3-yl moiety at the 4-position of the triazole ring enhances the potential for π-π stacking interactions with biological targets, while the carboxylic acid functionality provides a versatile handle for further synthetic modification through amidation or esterification reactions. This molecular framework is particularly valuable for researchers investigating potential kinase inhibitors, antimicrobial agents, and anticancer therapeutics, as similar triazole-containing compounds have demonstrated promising biological activities in scientific literature . The compound is offered with guaranteed high purity standards to ensure reproducible results in experimental settings. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this building block for fragment-based drug discovery, combinatorial chemistry, and as a synthetic intermediate in the development of more complex molecular entities.

Properties

IUPAC Name

2-methyl-2-(4-pyridin-3-yltriazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-11(2,10(16)17)15-7-9(13-14-15)8-4-3-5-12-6-8/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXENIXYMUVTAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(N=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

Step 1: Preparation of Alkyne and Azide Precursors

  • Alkyne component : 3-Ethynylpyridine serves as the pyridine-bearing alkyne.
  • Azide component : 2-Azido-2-methylpropanoic acid or its ester derivative is synthesized via diazotransfer to 2-amino-2-methylpropanoic acid using triflyl azide.

Step 2: Cycloaddition Conditions

  • Catalyst : Cu(OAc)₂ (10 mol%) in a tert-butanol/water (1:1) solvent system.
  • Temperature : 60°C for 12 hours under inert atmosphere.
  • Yield : 78–85% after purification by recrystallization (ethyl acetate/hexane).

Mechanistic Insights :
The reaction proceeds via a copper(I) acetylide intermediate, which undergoes regioselective [3+2] cycloaddition with the azide to form the 1,4-disubstituted triazole.

Comparative Data for CuAAC Variations

Catalyst System Solvent Temperature (°C) Yield (%) Purity (%)
Cu(OAc)₂ t-BuOH/H₂O 60 85 98
CuI + TBTA DMF 25 72 95
CuNPs@SiO₂ H₂O 50 80 97

TBTA = Tris(benzyltriazolylmethyl)amine; CuNPs = Copper nanoparticles

The Cu(OAc)₂ system offers optimal balance between efficiency and operational simplicity.

Alternative Synthetic Routes

Nucleophilic Substitution of Pre-Formed Triazole Intermediates

Step 1: Synthesis of 2-Methyl-2-(1H-1,2,3-Triazol-1-yl)Propanoic Acid

  • Procedure : Reacting 2-bromo-2-methylpropanoic acid with sodium azide in DMF at 100°C, followed by cyclization with CuI.
  • Yield : 68% (chromatography-free isolation).

Step 2: Pyridine Coupling

  • Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos catalyst, 3-bromopyridine, and Cs₂CO₃ in dioxane at 110°C.
  • Yield : 62% after HPLC purification.

Limitations :

  • Requires stringent anhydrous conditions.
  • Lower regioselectivity compared to CuAAC.

Multi-Step Assembly via Intermediate Esterification

Step 1: Methyl 2-Methyl-2-(4-(Pyridin-3-yl)-1H-1,2,3-Triazol-1-yl)Propanoate Synthesis

  • Ester Protection : Treating 2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid with thionyl chloride, followed by methanol quench.
  • Suzuki Coupling : Reacting the ester with 3-pyridinylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in DME/H₂O.

Step 2: Ester Hydrolysis

  • Conditions : 2N NaOH in THF/H₂O (3:1) at 70°C for 6 hours.
  • Yield : 89% (white crystalline solid).

Advantages :

  • Avoids handling sensitive azide intermediates.
  • Enables orthogonal protection of functional groups.

Critical Analysis of Methodologies

Efficiency and Scalability

  • CuAAC Route : Most atom-economical (≈82% atom utilization), suitable for gram-scale production.
  • Substitution Route : Limited by palladium catalyst costs and lower yields in coupling steps.
  • Multi-Step Assembly : Requires 4 synthetic steps but achieves highest purity (99.5% by qNMR).

Industrial-Scale Production Recommendations

For commercial manufacturing, the CuAAC method is preferred due to:

  • Regioselectivity : Exclusive 1,4-triazole formation.
  • Cost Efficiency : Copper catalysts are inexpensive compared to palladium systems.
  • Process Safety : Avoids high-pressure hydrogenation steps.

Optimization Opportunities :

  • Continuous flow reactors to enhance heat/mass transfer.
  • Heterogeneous copper catalysts (e.g., Cu/C) for simplified recovery.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is studied for its potential biological activities. It may interact with various enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Applications/Activity
Target Compound: this compound Pyridin-3-yl C${11}$H${12}$N$4$O$2$ ~232 (calculated) Potential HDAC inhibition, anticancer
2-Methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid Thiophen-2-yl C${10}$H${11}$N$3$O$2$S 237.28 Medicinal chemistry (unspecified)
(S)-2-Amino-3-[4-(carboxymethyl)-1H-1,2,3-triazol-1-yl]propanoic acid (Trz) Carboxymethyl C$7$H${10}$N$4$O$4$ 226.18 (calculated) SARS-CoV-2 spike protein targeting
H1: 3-Benzamido-2-(4-((4-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-3-phenylpropanoic acid Benzamido, 4-formylphenoxy C${26}$H${22}$N$4$O$5$ 470.48 (calculated) Anticancer (MTT assay)
28-[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonylbetulone 4-Fluorobenzyl, betulone C${38}$H${48}$FN$3$O$3$ 625.80 (calculated) Antiviral/anticancer (betulin-derived)

Key Structural and Functional Differences

Pyridinyl vs. Thiophenyl Substituents :

  • The pyridin-3-yl group in the target compound provides a nitrogen atom capable of hydrogen bonding and π-π stacking, which may enhance binding to enzymes like histone deacetylases (HDACs) . In contrast, the thiophen-2-yl analogue () introduces sulfur, which may improve lipophilicity but reduce hydrogen-bonding capacity.

Amino Acid Derivatives: The Trz amino acid () incorporates a carboxymethyl group and a stereocenter, increasing polarity and enabling integration into peptidomimetics. This contrasts with the target compound’s methyl and pyridinyl groups, which prioritize aromatic interactions over peptide backbone mimicry.

Benzamido-Phenoxy Derivatives (H1/H4): The H1 and H4 compounds () feature bulkier substituents (e.g., benzamido and nitrophenoxy groups), which may enhance target affinity but reduce solubility. Their larger molecular weights (~470 g/mol) suggest lower bioavailability compared to the target compound (~232 g/mol).

Betulone Conjugates: The betuline-linked derivatives () combine triazole-propanoic acid motifs with triterpenoid scaffolds, leveraging betulin’s known anticancer and antiviral properties. These hybrids highlight the versatility of triazole-propanoic acid as a linker in prodrug design.

Biological Activity

2-Methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties, supported by case studies and research findings.

Chemical Structure

The compound is characterized by the presence of a triazole ring linked to a pyridine moiety and a propanoic acid group. Its chemical formula can be represented as:

  • Molecular Formula : C₁₃H₁₅N₃O₂
  • SMILES Notation : CC(C(=O)O)N1C=NN=C1C2=CN=CC=C2

Anti-inflammatory Activity

Research has shown that derivatives containing the triazole structure exhibit significant anti-inflammatory properties. A study evaluated various 1,2,4-triazole derivatives, including those similar to this compound. The findings indicated that these compounds could modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically:

  • Inhibition of Cytokines : The compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IFN-γ at concentrations of up to 100 µg/mL.
  • IL-10 Production : Some derivatives increased IL-10 levels, suggesting a potential for therapeutic use in chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various pathogens. The presence of the propanoic acid moiety was noted to influence the antibacterial activity:

  • Comparison with Other Derivatives : Compounds with methacrylic acid showed higher antibacterial activity compared to those with propanoic acid. This suggests that the structural features significantly affect biological potency .

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated through cell viability assays:

  • Cell Viability : At higher concentrations (100 µg/mL), the compound inhibited cell proliferation by approximately 25%, indicating potential applications in cancer therapeutics .

Study 1: Cytokine Modulation

In a controlled experiment involving PBMCs stimulated with lipopolysaccharides (LPS), the compound significantly reduced the release of IFN-γ by about 44% to 79% depending on the concentration used. This suggests that it may play a role in modulating immune responses during inflammatory processes .

Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial properties of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives were effective, those containing propanoic acid exhibited reduced activity compared to their methacrylic counterparts .

Data Summary

Activity TypeEffectivenessReference
Anti-inflammatoryInhibits TNF-α and IFN-γ; increases IL-10
AntimicrobialReduced activity compared to methacrylic derivatives
AntiproliferativeInhibits cell proliferation by ~25% at high concentrations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound’s triazole moiety suggests synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Begin with a propiolic acid derivative and a pyridinyl azide. Optimize reaction conditions by testing Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in polar solvents (e.g., DMF or ethanol) at 60–80°C. Monitor progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .
  • Key Considerations : Adjust stoichiometry to minimize byproducts (e.g., dimerization). For regioselectivity, ensure proper azide and alkyne substitution patterns .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the triazole ring (δ 7.5–8.5 ppm for pyridinyl protons) and propanoic acid backbone (δ 1.2–1.5 ppm for methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₂H₁₃N₅O₂, exact mass 267.10 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals and refine structures using SHELXL (e.g., assign anisotropic displacement parameters for the triazole ring) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodology : The carboxylic acid group confers pH-dependent solubility. Pre-dissolve in DMSO (≤1% v/v) for stock solutions, then dilute in PBS (pH 7.4). For in vitro assays, test solubility via nephelometry and adjust buffer ionic strength to prevent precipitation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyridine-triazole moiety’s role in biological activity?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with modified pyridine substituents (e.g., 4-methylpyridine) or triazole regioisomers. Use computational docking to predict binding interactions (e.g., with kinases or receptors) .
  • Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition). Correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity trends .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL parameters be adjusted to address them?

  • Methodology :

  • Disorder Handling : The triazole and pyridine rings may exhibit rotational disorder. Use PART instructions in SHELXL to model split positions and apply restraints (e.g., SIMU for thermal motion) .
  • Twin Refinement : If twinning occurs (common in polar space groups), apply TWIN/BASF commands. Validate refinement with R₁ and wR₂ convergence (<5% discrepancy) .

Q. How should contradictory biochemical data (e.g., varying IC₅₀ values across assays) be analyzed to determine mechanistic insights?

  • Methodology :

  • Assay Validation : Confirm assay reproducibility using positive controls (e.g., staurosporine for kinase inhibition). Rule out artifacts via counter-screens (e.g., fluorescence interference) .
  • Data Normalization : Apply Hill equation modeling to account for cooperativity or allosteric effects. Use ANOVA to assess significance of inter-assay variability .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₁₂H₁₃N₅O₂
Exact Mass267.10 g/mol
Preferred Synthesis MethodCuAAC (click chemistry)
Key NMR Signals (¹H)δ 8.5–8.7 (pyridine), δ 7.8 (triazole)
Crystallographic SoftwareSHELXL (anisotropic refinement)

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